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Compound of Interest

Compound Name:
6-Bromo-3-cyclopropyl-1-methyl-

1H-indazole

Cat. No.: B595298 Get Quote

An In-depth Technical Guide on 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole and its

Analogs for Drug Discovery Professionals

CAS Number: 1311197-86-0[1]

Executive Summary
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound belonging to the

indazole class of molecules. While specific research on this particular molecule is limited in

publicly available literature, the indazole scaffold, and particularly bromo-substituted indazoles,

are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4]

[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and

potential biological applications of 6-bromo-indazole derivatives as a proxy for understanding

the potential of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. The information presented

herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties
Quantitative physicochemical data for 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is not

readily available. However, data for structurally related compounds are presented below to

provide an estimate of its properties.
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Property
6-bromo-3-methyl-1H-
indazole

6-bromo-1-methyl-1H-
indazole

Molecular Formula C8H7BrN2[7] C8H7BrN2[8]

Molecular Weight 211.06 g/mol [7] Not Available

CAS Number 7746-27-2[7] 590417-94-0[8]

Purity Not Available 97%[8]

Physical Form Not Available Solid[8]

Storage Temperature Not Available Room Temperature[8]

Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-
indazole are not described in the provided search results. However, general synthetic routes

for related bromo-indazole derivatives can provide insight into potential synthetic strategies.

General Synthesis of Substituted Indazoles
The construction of the indazole ring system can be achieved through various synthetic

methodologies, often starting from appropriately substituted benzene derivatives.[5] A common

approach involves the formation of the pyrazole ring fused to the benzene ring.

Synthesis of 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-
indazole
A specific example of a synthesis of a substituted 6-bromo-1H-indazole is the preparation of 6-

Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.[9]

Experimental Protocol:

A suspension of LiAlH4 (6.2 g, 0.083 mol of a 50-55% oil dispersion) in THF (175 ml) is

prepared under a nitrogen atmosphere.
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To this stirred suspension, 4-(6-bromo-1H-indazol-3-yl)piperidine-1-carboxylic acid methyl

ester (28.1 g, 0.083 mol) is added dropwise.

The reaction mixture is refluxed for 1 hour and then cooled in an ice bath.

Water is carefully added to quench the reaction.

The mixture is filtered, and the filtrate is concentrated to yield a solid product.

The crude solid is recrystallized from toluene to yield 10.2 g (42%) of 6-bromo-3-(1-methyl-4-

piperidinyl)-1H-indazole with a melting point of 203°-205° C.[9]

Further purification can be achieved by preparative HPLC on a silica gel column using an

eluent of CH2Cl2:CH3OH:(C2H5)2NH (95:4:1).[9]
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Start: 4-(6-bromo-1H-indazol-3-yl)piperidine-1-carboxylic acid methyl ester in THF

Add LiAlH4 dispersion

Reflux for 1 hour

Cool in ice bath

Quench with water

Filter the mixture

Concentrate the filtrate

Recrystallize from toluene

Optional: Preparative HPLC purification

End Product: 6-bromo-3-(1-methyl-4-piperidinyl)-1H-indazole

Click to download full resolution via product page

Caption: Synthetic workflow for a substituted 6-bromo-1H-indazole.
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Biological Activities and Potential Applications
Indazole derivatives are recognized for a wide array of pharmacological activities, establishing

them as "privileged scaffolds" in medicinal chemistry.[3][4][5] These activities include

anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3][4][5][6][10]

Anticancer Activity
Numerous indazole-based compounds have been investigated for their potential as anticancer

agents.[5] For instance, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide

derivatives were synthesized and evaluated for their ability to inhibit the viability of human

cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells.

[5]

Compound Class Cell Line Activity

6-bromo-1-cyclopentyl-1H-

indazole-4-carboxylic acid

amides

HEP3BPN 11 (liver), MDA 453

(breast), HL 60 (leukemia)

Inhibition of cancer cell

viability[5]

1H-indazol-3-amine derivatives FGFR1 Potent inhibitors[4]

3-substituted 1H-indazoles IDO1 enzyme Potent inhibitory activity[4]

Antimicrobial Activity
Novel 1,2,3-triazole derivatives containing a 6-bromo-1H-indazole moiety have been

synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal

strains.[5]

Neurological Applications
6-Bromo-1,5-dimethyl-1H-indazole is noted as a key intermediate in the synthesis of

pharmaceuticals targeting neurological disorders.[10]
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Anticancer Activity Antimicrobial Activity Neurological Applications

6-Bromo-Indazole Derivatives
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Caption: Potential biological activities of 6-bromo-indazole derivatives.

Conclusion
While direct experimental data on 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is sparse,

the broader family of 6-bromo-indazole derivatives demonstrates significant potential in drug

discovery and development. The synthetic accessibility of the indazole core allows for diverse

functionalization, leading to compounds with a wide range of biological activities, including

promising anticancer, antimicrobial, and neurological applications. Further research into

specific analogs like 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is warranted to explore

their therapeutic potential fully. This guide serves as a foundational resource for researchers

interested in leveraging the indazole scaffold for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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